2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid
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Overview
Description
2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid is a chemical compound known for its unique structure and properties It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid typically involves the condensation of salicylaldehyde with hydroxylamine hydrochloride, followed by cyclization and oxidation reactions. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime, amine, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group plays a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxyimino)-propanoic acid
- 2-(Hydroxyimino)-acetic acid
- Ethyl cyanohydroxyiminoacetate
Uniqueness
Compared to similar compounds, 2-(Hydroxyimino)-2H-1-benzopyran-3-carboxylic acid stands out due to its benzopyran core, which imparts unique structural and electronic properties. This uniqueness contributes to its diverse range of applications and its potential as a versatile chemical entity in scientific research.
Properties
CAS No. |
200958-24-3 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-hydroxyiminochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-10(13)7-5-6-3-1-2-4-8(6)15-9(7)11-14/h1-5,14H,(H,12,13) |
InChI Key |
VLIFFTXTQWUMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)O |
Origin of Product |
United States |
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